
2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, commonly known as DFMO, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a reversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC by DFMO leads to a reduction in polyamine levels, thereby inhibiting cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of DFMO involves the inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, which is an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime by DFMO leads to a reduction in polyamine levels, which inhibits cell growth and proliferation.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting cell growth and proliferation, DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, DFMO has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DFMO is that it is a reversible inhibitor of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, which allows for the restoration of polyamine levels once DFMO is removed. This is important for minimizing potential side effects of DFMO treatment. However, DFMO has a relatively short half-life and must be administered frequently to maintain effective inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime. In addition, DFMO has poor bioavailability and is rapidly metabolized in the liver, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for research on DFMO. One area of research is the development of more effective delivery methods for DFMO, such as liposomal formulations or nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict response to DFMO treatment, which could help to identify patients who are most likely to benefit from DFMO therapy. Finally, there is ongoing research on the combination of DFMO with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness.
Métodos De Síntesis
The synthesis of DFMO involves the reaction of 2,6-diacetylpyridine with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then reacted with furfural in the presence of acetic acid to yield 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential use in cancer treatment. The inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime by DFMO leads to a reduction in polyamine levels, which has been shown to inhibit cell growth and proliferation in various types of cancer cells. DFMO has been tested in clinical trials for the treatment of neuroblastoma, colon cancer, and prostate cancer. In addition to cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
Propiedades
IUPAC Name |
N-[2,6-bis(furan-2-yl)-3,5-dimethylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-13(17-18)10(2)15(12-6-4-8-20-12)16-14(9)11-5-3-7-19-11/h3-10,14-16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSUBVTMBCASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=NO)C)C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

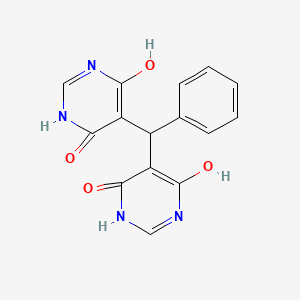
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
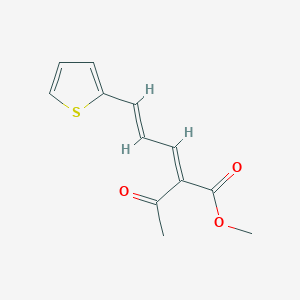
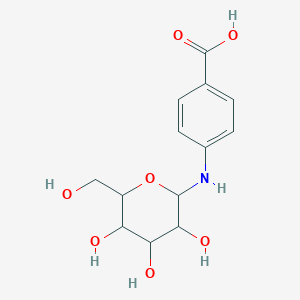
![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)
![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
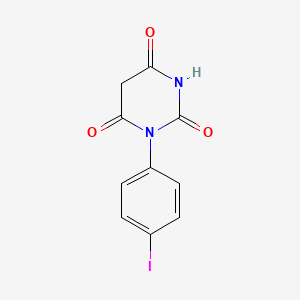
![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)
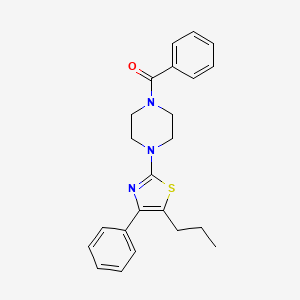
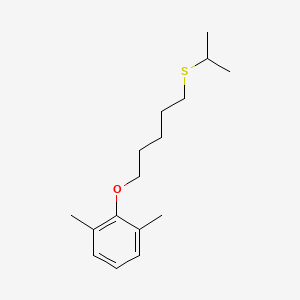
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)